molecular formula C7H9NO B085996 4-(Methylamino)phenol CAS No. 150-75-4

4-(Methylamino)phenol

Cat. No.: B085996
CAS No.: 150-75-4
M. Wt: 123.15 g/mol
InChI Key: ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Description

4-(Methylamino)phenol, also known as N-methyl-4-aminophenol, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where a methylamino group is attached to the para position of the phenol ring. This compound is commonly used in various industrial and scientific applications, including as a photographic developer and a hair dye component .

Mechanism of Action

Target of Action

4-(Methylamino)phenol, also known as Metol, is an aromatic compound

Mode of Action

It’s known that it can be used in the synthesis of a novel fluorescent sensor for reactive oxygen species . This suggests that it may interact with reactive oxygen species in the body, potentially influencing oxidative stress pathways.

Biochemical Pathways

They are involved in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .

Result of Action

Given its use in the synthesis of a novel fluorescent sensor for reactive oxygen species , it may have potential effects on oxidative stress pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)phenol can be synthesized through several methods. One common method involves the methylation of 4-aminophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through a similar methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylamino)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: The parent compound of 4-(Methylamino)phenol, lacking the methyl group.

    N,N-Dimethyl-4-aminophenol: Contains two methyl groups attached to the nitrogen atom.

    4-Hydroxyacetanilide:

Uniqueness

This compound is unique due to its specific methylamino substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reduction and oxidation reactions .

Properties

IUPAC Name

4-(methylamino)phenol
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InChI

InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
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InChI Key

ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=C(C=C1)O
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Molecular Formula

C7H9NO
Record name p-(METHYLAMINO)PHENOL
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Related CAS

1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate)
Record name N-Methyl-4-aminophenol
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DSSTOX Substance ID

DTXSID8043783
Record name N-Methyl-p-aminophenol
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Molecular Weight

123.15 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALS.
Record name N-Methyl-4-aminophenol
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Boiling Point

209-211 °C at 1.6 kPa
Record name N-Methyl-4-aminophenol
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Solubility

Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17
Record name N-Methyl-4-aminophenol
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Vapor Pressure

0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

150-75-4
Record name N-Methyl-p-aminophenol
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Record name P-METHYLAMINOPHENOL
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Record name N-Methyl-4-aminophenol
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Melting Point

87 °C
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Synthesis routes and methods

Procedure details

A mixture of p-(N-methylamino)phenol sulfate (13.6 g, 80 mmol), calcium carbonate (15 g, 160 mmol and water (30 mL) was triturated with mortar and pestil, and repeatedly extracted with ether (8×60 mL). The combined ether extracts were washed with water, and dried with anhydrous sodium sulfate. The solution was then evaporated to dryness, and the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature to provide 7.32 g (60 mmol) of p-(N-methylamino)phenol. To anhydrous ether (240 mL) was added pyridine (4.8 mL, 60 mmol) and p-(N-methylamino)phenol 7.32 g (60 mmol). The resulting solution was added dropwise to a cooled solution (0° C.) of phosphorous oxychloride (5.4 mL, 60 mmol) in ether (100 mL) with stirring under nitrogen. The reaction mixture was stirred at room temperature for 60 minutes, filtered, and the filtrate added dropwise to a saturated solution of anhydrous ammonia in ether (450 mL, 0° C.). The reaction mixture was allowed to warm to room temperature with stirring (60 minutes). A white precipitate formed which was isolated by filtration, rinsed with ether and dried in vacuum over phosphorous pentoxide at room temperature.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(methylamino)phenol useful in analytical chemistry?

A1: this compound exhibits properties that make it valuable for detecting specific analytes. For instance, it participates in oxidative coupling reactions catalyzed by vanadium ions []. This characteristic enables the development of sensitive spectrophotometric methods for determining trace amounts of vanadium in environmental and biological samples.

Q2: Can you provide a specific example of this compound's application in analytical methods?

A2: One study [] describes a kinetic spectrophotometric method for vanadium determination. The method leverages the catalytic effect of vanadium on the oxidative coupling reaction between this compound and 2,3,4-trihydroxybenzoic acid in the presence of bromate and tartrate. By monitoring the rate of product formation, researchers can quantify vanadium levels with high sensitivity.

Q3: Beyond vanadium detection, are there other analytical applications of this compound?

A3: Yes, this compound serves as a mediator in electrochemical sensors. One study [] demonstrated its use in a chronoamperometric method for determining sulfite ions using disposable gold-printed electrodes. The presence of this compound enhances the electron transfer process, leading to improved sensitivity and a wider detection range for sulfite.

Q4: How is this compound used in material science?

A4: Research shows that this compound can be used to create free radicals that coat magnetic nanoparticles []. Specifically, free radicals derived from this compound sulfate were used to dress γ-Fe2O3 (maghemite) nanoparticles. This modification influenced the magnetic properties of the nanoparticles, making them interesting for potential applications in various fields.

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